5-fluoro-N-methyl-2-nitroaniline
Overview
Description
5-Fluoro-N-methyl-2-nitroaniline is an important organic synthesis intermediate . It has a molecular formula of C7H7FN2O2 and a molecular weight of 170.14 .
Molecular Structure Analysis
5-Fluoro-N-methyl-2-nitroaniline contains a total of 19 bonds; 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
5-Fluoro-N-methyl-2-nitroaniline has a molecular weight of 170.14 g/mol. It has 1 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 1 rotatable bond count. Its exact mass and monoisotopic mass are 170.04915563 g/mol. It has a topological polar surface area of 57.8 Ų .Scientific Research Applications
General Uses
5-Fluoro-N-methyl-2-nitroaniline is an intermediate in organic synthesis . It is used in laboratory chemicals and potentially in food, drug, pesticide, or biocidal product use .
Specific Application: Catalytic Reduction of 2-Nitroaniline
- Scientific Field : Environmental Science and Pollution Research .
- Summary of the Application : 2-nitroaniline (2-NA) is a highly toxic environmental contaminant. It is reduced to a less toxic and environmentally benign product, o-phenylenediamine, using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems .
- Methods of Application or Experimental Procedures : The reduction process involves using reducing agents in the presence of various catalytic systems. Silica-supported gold nanoparticles are frequently reported catalysts for the reduction of 2-nitroaniline in an aqueous medium .
- Results or Outcomes : The product of the catalytic reduction, o-phenylenediamine (o-PDA), finds wide applications in different fields. It is used as a precursor in the synthesis of various products like pharmaceuticals, dyes, poultry products, antioxidant and antiseptic agents, surfactants, some polymers, and fine chemicals .
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Chemical Synthesis : 5-Fluoro-N-methyl-2-nitroaniline is used as an intermediate in organic synthesis . It’s used in the production of other chemicals .
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Pharmaceuticals : Compounds similar to 5-Fluoro-N-methyl-2-nitroaniline, such as 4-Fluoro-2-Methoxy-5-nitroaniline, are used as intermediates in the synthesis of pharmaceutical compounds . They possess both electron-donating and electron-withdrawing groups, which make them versatile for applications in organic synthesis and medicinal chemistry .
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Safety Measures : When handling 5-Fluoro-N-methyl-2-nitroaniline, it’s important to take safety measures. The compound is considered hazardous and can cause harm if ingested or if it comes into contact with skin . It’s recommended to use personal protective equipment and to handle the compound in a well-ventilated area .
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Chemical Synthesis : 5-Fluoro-N-methyl-2-nitroaniline is used as an intermediate in organic synthesis . It’s used in the production of other chemicals .
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Pharmaceuticals : Compounds similar to 5-Fluoro-N-methyl-2-nitroaniline, such as 4-Fluoro-2-Methoxy-5-nitroaniline, are used as intermediates in the synthesis of pharmaceutical compounds . They possess both electron-donating and electron-withdrawing groups, which make them versatile for applications in organic synthesis and medicinal chemistry .
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Safety Measures : When handling 5-Fluoro-N-methyl-2-nitroaniline, it’s important to take safety measures. The compound is considered hazardous and can cause harm if ingested or if it comes into contact with skin . It’s recommended to use personal protective equipment and to handle the compound in a well-ventilated area .
properties
IUPAC Name |
5-fluoro-N-methyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNXIOVYVAKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-methyl-2-nitroaniline | |
CAS RN |
120381-42-2 | |
Record name | 5-fluoro-N-methyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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